2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide

Lipophilicity Drug-likeness Permeability

2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide (CAS 1249994-21-5) is a heterocyclic building block featuring a 1,2,3-triazole core substituted with an aminomethyl group at the 4-position and an N-isopropyl acetamide moiety. The compound has a molecular formula of C8H15N5O and a molecular weight of 197.24 g/mol, and is commercially available from research chemical suppliers at purities of 95% or higher.

Molecular Formula C8H15N5O
Molecular Weight 197.24 g/mol
CAS No. 1249994-21-5
Cat. No. B1464945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide
CAS1249994-21-5
Molecular FormulaC8H15N5O
Molecular Weight197.24 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)CN1C=C(N=N1)CN
InChIInChI=1S/C8H15N5O/c1-6(2)10-8(14)5-13-4-7(3-9)11-12-13/h4,6H,3,5,9H2,1-2H3,(H,10,14)
InChIKeyQJMWHOWOPZQSKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide (CAS 1249994-21-5): A Specialized Triazole-Acetamide Building Block for Medicinal Chemistry


2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide (CAS 1249994-21-5) is a heterocyclic building block featuring a 1,2,3-triazole core substituted with an aminomethyl group at the 4-position and an N-isopropyl acetamide moiety [1]. The compound has a molecular formula of C8H15N5O and a molecular weight of 197.24 g/mol, and is commercially available from research chemical suppliers at purities of 95% or higher . Its structure combines a click-chemistry-compatible triazole ring with a flexible acetamide linker bearing a secondary amide, making it a versatile intermediate for the synthesis of protease inhibitors, kinase modulators, and other biologically active molecules [1].

Why N-Alkyl Substitution on the Triazole-Acetamide Scaffold Is Not Interchangeable for 1249994-21-5


Close structural analogs of 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide, such as the unsubstituted acetamide (CAS 1248146-55-5) or the N,N-diisopropyl variant (CAS 1456370-25-4), exhibit markedly different physicochemical profiles that preclude simple substitution [1][2]. The N-isopropyl group on the target compound confers a lipophilicity (XLogP3 = -1.2) that is intermediate between the unsubstituted analog (LogP ≈ -1.78) and the N,N-diisopropyl analog (XLogP3 = -0.2), directly impacting solubility, permeability, and pharmacokinetic behavior in downstream applications [1][3]. Furthermore, the target compound retains one hydrogen bond donor (the secondary amide NH), whereas the N,N-diisopropyl analog has zero HBDs, which fundamentally alters hydrogen-bonding capacity and target engagement potential [1][2]. These quantitative differences in key molecular descriptors mean that substituting one analog for another without experimental validation risks altering biological activity, synthetic reactivity, and physicochemical behavior.

Quantitative Differentiation Evidence for 2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide vs. Closest Analogs


Intermediate Lipophilicity (XLogP3) Positioned Between Unsubstituted and N,N-Disubstituted Analogs

The target compound exhibits an XLogP3 of -1.2, which is 0.58 log units higher (more lipophilic) than the unsubstituted acetamide analog (CAS 1248146-55-5, LogP = -1.78) and 1.0 log unit lower (more hydrophilic) than the N,N-diisopropyl analog (CAS 1456370-25-4, XLogP3 = -0.2) [1][2]. This places the target compound in an intermediate lipophilicity range that is often associated with favorable oral absorption and CNS penetration profiles.

Lipophilicity Drug-likeness Permeability

Retention of One Hydrogen Bond Donor vs. N,N-Diisopropyl Analog for Target Engagement

The target compound possesses two hydrogen bond donors (HBD = 2: one from the primary amine on the aminomethyl group and one from the secondary amide NH), whereas the N,N-diisopropyl analog (CAS 1456370-25-4) has only one HBD (from the aminomethyl group) because the amide nitrogen is fully substituted [1][2]. The topological polar surface area (TPSA) of the target compound is 85.8 Ų, compared to 77.0 Ų for the N,N-diisopropyl analog, reflecting the additional polar surface contributed by the secondary amide NH [1][2].

Hydrogen bonding Target engagement Amide NH

Procurement Cost Differential Reflects Synthetic Accessibility and Market Demand

The target compound is priced at approximately $2,566 per 10 g from a major screening compound supplier, compared to $1,684 per 10 g for the N,N-diisopropyl analog (CAS 1456370-25-4) and $1,684 per 10 g for the N-(tetrahydrofuran-2-yl)methyl analog (CAS 1282144-18-6) from the same supplier [1][2][3]. This represents a 52% price premium for the target compound relative to its closest commercially available analogs.

Procurement Cost Commercial availability

Balanced Rotatable Bond Count Offers Conformational Flexibility Without Excessive Entropic Penalty

The target compound has 4 rotatable bonds, compared to 5 rotatable bonds for the N,N-diisopropyl analog (CAS 1456370-25-4) and the N-(tetrahydrofuran-2-yl)methyl analog (CAS 1282144-18-6) [1][2][3]. The unsubstituted acetamide analog (CAS 1248146-55-5) has fewer rotatable bonds due to the absence of the N-alkyl substituent . The target compound's rotatable bond count of 4 is within the range generally considered favorable for oral bioavailability (≤10 rotatable bonds by Veber's rule) while minimizing the entropic penalty associated with excessive flexibility.

Conformational flexibility Rotatable bonds Molecular complexity

Recommended Research Applications for 2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide Based on Differentiation Evidence


Kinase Inhibitor and Protease Inhibitor Lead Optimization Scaffolds

The target compound's retention of a secondary amide NH hydrogen bond donor (HBD = 2) combined with its intermediate lipophilicity (XLogP3 = -1.2) makes it well-suited as a core scaffold for kinase inhibitors and protease inhibitors, where the amide NH can engage the hinge region of kinases or the catalytic residues of proteases [1]. The 1,2,3-triazole ring serves as a bioisostere for the amide bond and can be installed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating rapid analog generation [1]. The balanced physicochemical profile (TPSA = 85.8 Ų, 4 rotatable bonds) is consistent with lead-like chemical space, supporting further optimization toward clinical candidates [1].

Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 197.24 g/mol, the target compound falls within the fragment range (MW < 300 Da) as defined by the Rule of Three for fragment-based screening [1]. Its intermediate XLogP3 (-1.2) and moderate TPSA (85.8 Ų) provide a balanced solubility-permeability profile that is desirable for fragment libraries, where excessively lipophilic fragments can suffer from poor aqueous solubility and non-specific binding [1]. The presence of a primary amine (aminomethyl group) offers a convenient synthetic handle for fragment elaboration via amide coupling or reductive amination, enabling efficient hit-to-lead progression [1].

Click Chemistry-Based Bioconjugation and Chemical Probe Synthesis

Although the target compound itself contains a completed 1,2,3-triazole ring, its structural framework is directly derived from the CuAAC reaction between an azide and an alkyne, and it can serve as a validated intermediate for the synthesis of click-derived chemical probes [1]. Researchers developing triazole-containing activity-based probes or PROTAC linkers may select this compound over the N,N-diisopropyl analog because the secondary amide NH provides an additional hydrogen-bonding anchor point that can be exploited for target recognition, while maintaining sufficient lipophilicity for cellular permeability [1].

Computational Chemistry and Molecular Modeling Studies

The target compound's lower rotatable bond count (4) relative to the N,N-diisopropyl analog (5) simplifies conformational sampling in molecular docking and molecular dynamics simulations, reducing computational cost and improving sampling convergence [1][2]. Its well-defined hydrogen-bonding capacity (2 donors, 4 acceptors) facilitates accurate docking pose prediction, making it a preferred scaffold for virtual screening campaigns where computational efficiency and pose reliability are critical [1].

Quote Request

Request a Quote for 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.